molecular formula C7H13NO2 B13197528 1-(Azetidin-3-yl)-3-methoxypropan-2-one

1-(Azetidin-3-yl)-3-methoxypropan-2-one

Cat. No.: B13197528
M. Wt: 143.18 g/mol
InChI Key: WLSZZKWSYVZTDM-UHFFFAOYSA-N
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Description

1-(Azetidin-3-yl)-3-methoxypropan-2-one is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles

Preparation Methods

The synthesis of 1-(Azetidin-3-yl)-3-methoxypropan-2-one can be achieved through several routes. One common method involves the aza Paternò–Büchi reaction, which is a [2 + 2] photocycloaddition between an imine and an alkene component . This reaction is known for its efficiency in synthesizing functionalized azetidines. Another method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . Industrial production methods typically involve optimizing these reactions for higher yields and purity.

Chemical Reactions Analysis

1-(Azetidin-3-yl)-3-methoxypropan-2-one undergoes various chemical reactions, including:

Scientific Research Applications

1-(Azetidin-3-yl)-3-methoxypropan-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Azetidin-3-yl)-3-methoxypropan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

1-(Azetidin-3-yl)-3-methoxypropan-2-one can be compared with other azetidine derivatives, such as:

Properties

Molecular Formula

C7H13NO2

Molecular Weight

143.18 g/mol

IUPAC Name

1-(azetidin-3-yl)-3-methoxypropan-2-one

InChI

InChI=1S/C7H13NO2/c1-10-5-7(9)2-6-3-8-4-6/h6,8H,2-5H2,1H3

InChI Key

WLSZZKWSYVZTDM-UHFFFAOYSA-N

Canonical SMILES

COCC(=O)CC1CNC1

Origin of Product

United States

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